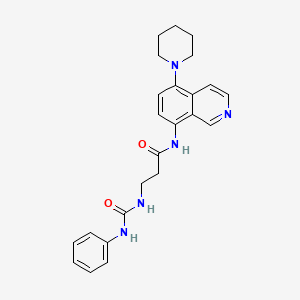
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide, also known as CPI-1205, is a small molecule inhibitor that selectively targets the histone lysine methyltransferase enzyme EZH2. EZH2 is a protein that plays a role in gene regulation and is overexpressed in various types of cancer, including lymphoma, prostate, and breast cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
作用机制
The mechanism of action of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves the selective inhibition of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 at lysine 27, resulting in the repression of gene expression. By inhibiting EZH2, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can reverse the epigenetic silencing of tumor suppressor genes and promote their expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to have a selective and potent inhibitory effect on EZH2 activity, with minimal effects on other histone lysine methyltransferases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo, suggesting that it has potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its high selectivity for EZH2, which allows for specific targeting of this enzyme. This selectivity reduces the potential for off-target effects and toxicity, making 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide a promising candidate for clinical development. However, one limitation of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its low solubility, which can make it difficult to administer in vivo. This issue can be addressed through the use of prodrug formulations or other delivery methods.
未来方向
There are several future directions for the development of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide. One potential application is in combination with other anticancer agents, such as chemotherapy or immunotherapy, to improve treatment outcomes. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide in different types of cancer and to optimize its dosing and administration.
合成方法
The synthesis of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves several steps, including the formation of an amide bond between the phenylcarbamoyl and piperidine groups, followed by the introduction of the isoquinoline and propanamide moieties. The final product is obtained through purification and isolation using chromatography techniques.
科学研究应用
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. In vitro studies have demonstrated that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide inhibits the growth of cancer cells by blocking the activity of EZH2, leading to the reactivation of tumor suppressor genes and the induction of apoptosis. In vivo studies have shown that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can inhibit tumor growth and improve survival in animal models of lymphoma and prostate cancer.
属性
IUPAC Name |
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-23(12-14-26-24(31)27-18-7-3-1-4-8-18)28-21-9-10-22(29-15-5-2-6-16-29)19-11-13-25-17-20(19)21/h1,3-4,7-11,13,17H,2,5-6,12,14-16H2,(H,28,30)(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOQWSTTNFNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)CCNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1,4-benzoxazin-4-yl-[3-(dimethylamino)phenyl]methanone](/img/structure/B7497006.png)

![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
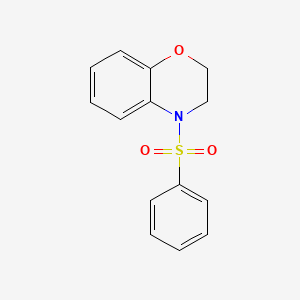
![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![5-(cyclopropanecarbonylamino)-3-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7497049.png)
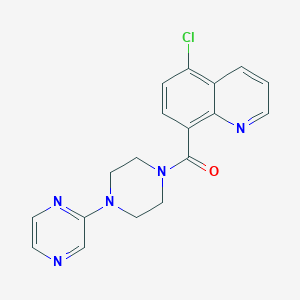
![2,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrole-3-carboxamide](/img/structure/B7497092.png)
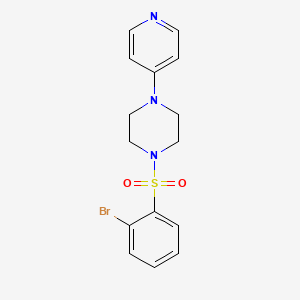
![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
![2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)
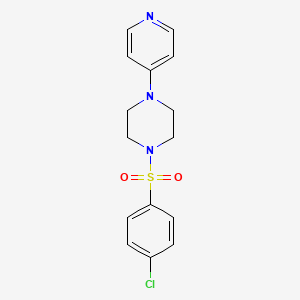
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)
![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)